Tyrosinase-IN-3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tyrosinase-IN-3 es un potente inhibidor de la enzima tirosinasa, que es una oxidasa que contiene cobre y juega un papel crucial en la biosíntesis de la melanina. La tirosinasa es responsable de la hidroxilación de monofenoles a o-difenoles y la posterior oxidación de o-difenoles a o-quinonas, que eventualmente se polimerizan para formar melanina. Los inhibidores de la tirosinasa como this compound son de gran interés en varios campos, incluidos los cosméticos, la medicina y la agricultura, debido a su capacidad para controlar la pigmentación y las reacciones de pardeamiento.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Tyrosinase-IN-3 generalmente implica el uso de reacciones orgánicas específicas para introducir grupos funcionales que pueden inhibir eficazmente la actividad de la tirosinasa. La ruta sintética puede incluir pasos como:

Formación de la estructura central: Esto implica la construcción del marco molecular central a través de reacciones como condensación, ciclización o reacciones de acoplamiento.

Modificación del grupo funcional: Introducción de grupos funcionales que mejoran la actividad inhibitoria, como grupos hidroxilo, metoxi o halógeno, a través de reacciones como halogenación, metilación o hidroxilación.

Purificación y caracterización: El producto final se purifica utilizando técnicas como la cromatografía y se caracteriza mediante métodos espectroscópicos como la RMN y la espectrometría de masas.

Métodos de producción industrial

La producción industrial de this compound implica escalar la síntesis de laboratorio a una escala mayor. Esto requiere la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Los pasos clave incluyen:

Reactores por lotes o de flujo continuo: Uso de reactores que permiten un control preciso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos.

Catalizadores y solventes: Selección de catalizadores y solventes apropiados que faciliten las reacciones al tiempo que sean ecológicos y rentables.

Control de calidad: Implementación de estrictas medidas de control de calidad para garantizar la consistencia y la seguridad del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

Tyrosinase-IN-3 experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar quinonas, que son intermediarios reactivos.

Reducción: Las reacciones de reducción pueden convertir las quinonas de nuevo en sus difenoles correspondientes.

Sustitución: Los grupos funcionales en this compound pueden sustituirse por otros grupos para modificar su actividad.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el oxígeno molecular.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el ácido ascórbico.

Sustitución: Se emplean reactivos como halógenos, agentes alquilantes o agentes acilantes en condiciones como ambientes ácidos o básicos.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varias quinonas, difenoles y derivados sustituidos, que pueden tener diferentes niveles de actividad inhibitoria de la tirosinasa.

Aplicaciones Científicas De Investigación

Tyrosinase-IN-3 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la inhibición enzimática y los mecanismos de reacción.

Biología: Se investiga su papel en el control de la pigmentación en los organismos y sus posibles efectos en la biosíntesis de la melanina.

Medicina: Se explora su potencial terapéutico en el tratamiento de trastornos de hiperpigmentación, melanoma y otras afecciones de la piel.

Industria: Se utiliza en el desarrollo de productos blanqueadores de la piel, agentes antipardeamiento para la preservación de alimentos y productos agrícolas para prevenir el pardeamiento en frutas y verduras cosechadas.

Mecanismo De Acción

Tyrosinase-IN-3 ejerce sus efectos uniéndose al sitio activo de la tirosinasa, donde interactúa con los iones de cobre esenciales para la actividad catalítica de la enzima. Esta unión inhibe la capacidad de la enzima para hidrolizar monofenoles y oxidar difenoles, evitando así la formación de melanina. Los objetivos moleculares incluyen los iones de cobre y los residuos de aminoácidos circundantes en el sitio activo. Las vías involucradas en su mecanismo de acción incluyen la inhibición de la vía cAMP/PKA/CREB, que regula la expresión y la actividad de la tirosinasa.

Comparación Con Compuestos Similares

Compuestos similares

Ácido kójico: Un conocido inhibidor de la tirosinasa utilizado en cosméticos para blanquear la piel.

Arbutina: Una hidroquinona glicosilada que inhibe la tirosinasa y se utiliza en productos para aclarar la piel.

Hidroquinona: Un potente inhibidor de la síntesis de melanina, utilizado en dermatología para tratar la hiperpigmentación.

Singularidad de Tyrosinase-IN-3

This compound es único debido a su alta especificidad y potencia en la inhibición de la tirosinasa en comparación con otros inhibidores. Tiene una estructura molecular distinta que permite una unión más fuerte al sitio activo de la enzima, lo que resulta en una inhibición más eficaz. Además, puede tener menos efectos secundarios y mejor estabilidad en diversas condiciones, lo que lo convierte en un candidato prometedor para diversas aplicaciones.

Propiedades

Fórmula molecular |

C21H23NO5 |

|---|---|

Peso molecular |

369.4 g/mol |

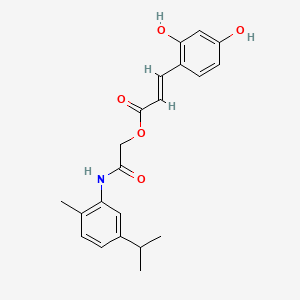

Nombre IUPAC |

[2-(2-methyl-5-propan-2-ylanilino)-2-oxoethyl] (E)-3-(2,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C21H23NO5/c1-13(2)16-5-4-14(3)18(10-16)22-20(25)12-27-21(26)9-7-15-6-8-17(23)11-19(15)24/h4-11,13,23-24H,12H2,1-3H3,(H,22,25)/b9-7+ |

Clave InChI |

XRKRGHISYFKGFJ-VQHVLOKHSA-N |

SMILES isomérico |

CC1=C(C=C(C=C1)C(C)C)NC(=O)COC(=O)/C=C/C2=C(C=C(C=C2)O)O |

SMILES canónico |

CC1=C(C=C(C=C1)C(C)C)NC(=O)COC(=O)C=CC2=C(C=C(C=C2)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.